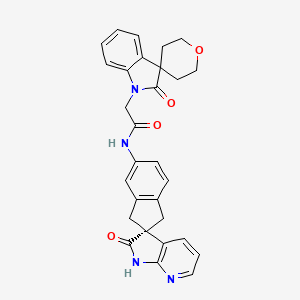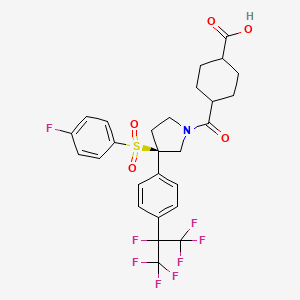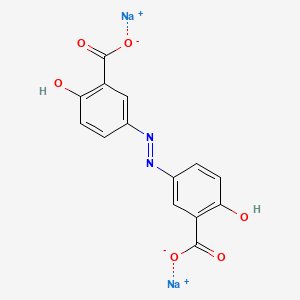
Dipentum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipentum, also known as olsalazine sodium, is an anti-inflammatory medication primarily used in the treatment of ulcerative colitis. It belongs to the class of drugs known as aminosalicylates. This compound is a prodrug of mesalazine (5-aminosalicylic acid), which means it is converted into its active form in the body. This conversion occurs in the colon, where it exerts its therapeutic effects by reducing inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipentum involves the coupling of two molecules of 5-aminosalicylic acid through an azo bond. The reaction typically involves the following steps:
Diazotization: 5-aminosalicylic acid is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another molecule of 5-aminosalicylic acid to form olsalazine.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is formulated into capsules containing olsalazine sodium for oral administration .
Chemical Reactions Analysis
Types of Reactions
Dipentum undergoes several types of chemical reactions, including:
Reduction: The azo bond in this compound is reduced by colonic bacteria to release two molecules of mesalazine.
Common Reagents and Conditions
Reduction: Colonic bacteria and the low redox potential in the colon facilitate the reduction of the azo bond.
Hydrolysis: Acidic or basic conditions can induce hydrolysis, but this is not a common reaction pathway for this compound.
Major Products Formed
The primary product formed from the reduction of this compound is mesalazine (5-aminosalicylic acid), which is the active anti-inflammatory agent .
Scientific Research Applications
Dipentum has several scientific research applications, including:
Chemistry: Studying the stability and reactivity of azo compounds.
Biology: Investigating the role of colonic bacteria in drug metabolism.
Medicine: Exploring its efficacy in treating inflammatory bowel diseases such as ulcerative colitis.
Industry: Developing new formulations and delivery systems for aminosalicylates
Mechanism of Action
Dipentum exerts its effects through its active form, mesalazine. Upon reaching the colon, colonic bacteria convert this compound into mesalazine. Mesalazine inhibits the enzymes cyclooxygenase and lipoxygenase, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This anti-inflammatory effect helps in managing the symptoms of ulcerative colitis .
Comparison with Similar Compounds
Similar Compounds
Sulfasalazine: Another prodrug of mesalazine, which also releases mesalazine in the colon but has a different side effect profile.
Balsalazide: Similar to Dipentum, it is a prodrug that releases mesalazine in the colon.
Mesalazine: The active form of this compound, available in various formulations for direct administration.
Uniqueness of this compound
This compound is unique in its ability to deliver high concentrations of mesalazine directly to the colon with minimal systemic absorption. This targeted delivery reduces the risk of systemic side effects and enhances its therapeutic efficacy in treating ulcerative colitis .
Properties
Molecular Formula |
C14H8N2Na2O6 |
|---|---|
Molecular Weight |
346.20 g/mol |
IUPAC Name |
disodium;5-[(3-carboxylato-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C14H10N2O6.2Na/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22;;/h1-6,17-18H,(H,19,20)(H,21,22);;/q;2*+1/p-2 |
InChI Key |
ZJEFYLVGGFISGT-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])C(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


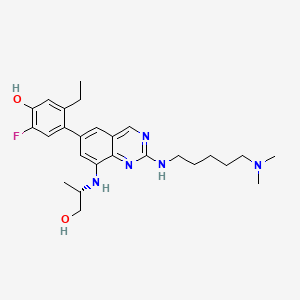
![(4S)-4-[[(2R)-2-[2-[2-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-2-(methylamino)-5-oxopentyl]amino]-3-hydroxypropyl]pyrrolidin-2-yl]methylamino]ethylamino]ethylamino]-3-hydroxypropyl]amino]-5-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[2-[2-[2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,4-diamino-4-oxobutan-2-yl]amino]pentan-2-yl]amino]methyl]pyrrolidin-1-yl]pentan-2-yl]amino]ethylamino]-4-methylpentan-2-yl]amino]ethylamino]ethylamino]ethylamino]pentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentanamide](/img/structure/B12426959.png)

![10-[3-(4-Hydroxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12426966.png)
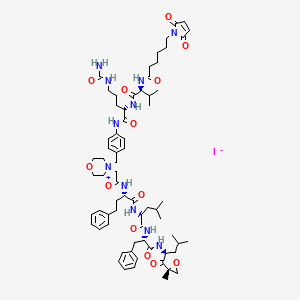


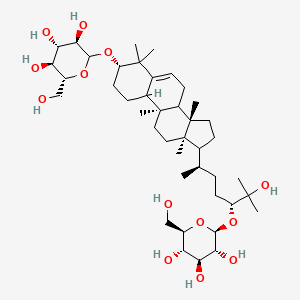
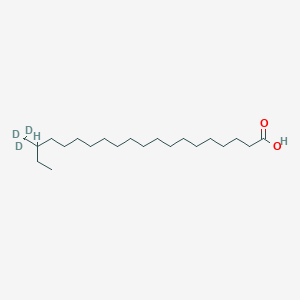

![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-formyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12427027.png)

